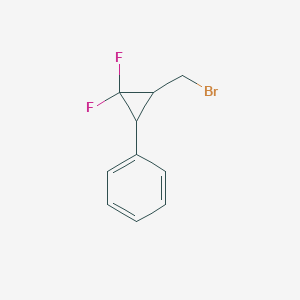
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene is an organic compound characterized by a cyclopropyl ring substituted with bromomethyl and difluoromethyl groups, attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by bromination. One common method includes the reaction of a difluorocyclopropane derivative with a brominating agent such as N-bromosuccinimide (NBS) under radical conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropylbenzene.
科学的研究の応用
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of (3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The difluorocyclopropyl group can enhance the compound’s stability and binding affinity, while the bromomethyl group can facilitate covalent bonding with target proteins.
類似化合物との比較
Similar Compounds
- 1,3-Bis(bromomethyl)benzene
- 1,3,5-Tris(bromomethyl)benzene
- 3-Bromobenzyl bromide
Uniqueness
(3-(Bromomethyl)-2,2-difluorocyclopropyl)benzene is unique due to the presence of both bromomethyl and difluorocyclopropyl groups, which confer distinct chemical and physical properties. The difluorocyclopropyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
特性
分子式 |
C10H9BrF2 |
|---|---|
分子量 |
247.08 g/mol |
IUPAC名 |
[3-(bromomethyl)-2,2-difluorocyclopropyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChIキー |
OGBOSSUEGACYCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















